molecular formula C16H12F2N4OS B6699419 N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-4-methylthiadiazole-5-carboxamide

N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-4-methylthiadiazole-5-carboxamide

Cat. No.: B6699419
M. Wt: 346.4 g/mol
InChI Key: BMFYUUQQOFVQRS-UHFFFAOYSA-N
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Description

N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-4-methylthiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements. The presence of fluorine atoms in the phenyl ring and the thiadiazole moiety makes this compound particularly interesting for various scientific applications.

Properties

IUPAC Name

N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS/c1-9-15(24-22-21-9)16(23)20-14(11-3-2-6-19-8-11)10-4-5-12(17)13(18)7-10/h2-8,14H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFYUUQQOFVQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(C2=CC(=C(C=C2)F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-4-methylthiadiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridin-3-ylmethyl intermediate: This step involves the reaction of 3-pyridinemethanol with a suitable halogenating agent to form 3-pyridinemethyl chloride.

    Coupling with 3,4-difluorophenylamine: The intermediate is then reacted with 3,4-difluorophenylamine in the presence of a base to form the desired amine derivative.

    Cyclization to form the thiadiazole ring: The amine derivative undergoes cyclization with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Carboxamide formation: Finally, the thiadiazole derivative is reacted with a carboxylic acid derivative to form the carboxamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-4-methylthiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-4-methylthiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-4-methylthiadiazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(3,4-difluorophenyl)-2-(2-pyridinylthio)acetamide: This compound also contains a difluorophenyl group and a pyridine ring, but differs in the presence of a thioether linkage instead of a thiadiazole ring.

    N-(2,4-difluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide: This compound has a similar difluorophenyl group but differs in the presence of a methoxy group and a phenoxy linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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